BenchChemオンラインストアへようこそ!

MRE-269-d6

IP receptor selectivity Prostanoid receptor profiling Off-target activity

MRE-269-d6 is the optimal internal standard for MRE-269 LC-MS/MS bioanalysis. The defined D6 mass shift avoids isotopic interference, ensuring regulatory-compliant PK/TK data in selexipag studies. Unlabeled MRE-269 cannot substitute for quantitative MS correction.

Molecular Formula C25H29N3O3
Molecular Weight 425.6 g/mol
Cat. No. B12413402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRE-269-d6
Molecular FormulaC25H29N3O3
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3
InChIKeyOJQMKCBWYCWFPU-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRE-269-d6: Deuterated Internal Standard for Quantification of the Selective IP Receptor Agonist MRE-269


MRE-269-d6 is a deuterium-labeled analog of MRE-269 (ACT-333679), the active metabolite of the prostacyclin (IP) receptor agonist prodrug selexipag [1]. MRE-269-d6 is intended for use as an internal standard for the quantification of MRE-269 by GC- or LC-MS . MRE-269 acts as a potent and highly selective IP receptor agonist, exhibiting a binding affinity (Ki) of 20 nM for the human IP receptor, with >130-fold selectivity over other prostanoid receptors [2].

MRE-269-d6: Why Unlabeled MRE-269 or Other IP Receptor Agonists Cannot Substitute in Quantitative Bioanalysis


Generic substitution of MRE-269-d6 with unlabeled MRE-269 or other IP receptor agonists is not feasible for quantitative bioanalytical applications. MRE-269-d6 is specifically designed as a stable isotope-labeled internal standard, providing a near-identical physicochemical profile to the analyte MRE-269 while being distinguishable by mass spectrometry [1]. This is critical for accurate LC-MS/MS quantification, as it corrects for matrix effects, extraction variability, and ionization efficiency fluctuations . Unlike other deuterated analogs (e.g., MRE-269-d7 or MRE-269-d8), the specific deuteration pattern of MRE-269-d6 (incorporating six deuterium atoms) provides a defined mass shift that must be validated for each analytical method to avoid isotopic interference and ensure precise quantitation [1].

MRE-269-d6: Quantitative Evidence of Superior Selectivity, Vasodilatory Profile, and Metabolic Stability vs. Comparators


MRE-269 Exhibits >130-Fold Selectivity for IP Receptor Over Other Prostanoid Receptors, Surpassing Treprostinil and Iloprost

MRE-269 demonstrates exceptional selectivity for the human IP receptor, with a Ki of 20 nM, and exhibits >130-fold lower affinity for other prostanoid receptors (EP1-4, DP1, FP, TP), where Ki values exceed 2.6 μM [1]. In contrast, the prostacyclin analog treprostinil is known to activate EP2 and DP1 receptors at therapeutic concentrations, and iloprost exhibits activity at EP1 and EP3 receptors, leading to off-target effects [2]. Cryo-EM structural analysis has identified key residues that determine the superior selectivity of MRE-269 over treprostinil [3].

IP receptor selectivity Prostanoid receptor profiling Off-target activity

MRE-269 Induces Endothelium-Independent Vasodilation, Unlike Epoprostenol, Treprostinil, and Beraprost

In functional studies using rat extralobar pulmonary artery (EPA), MRE-269 induced vasodilation that was not attenuated by endothelial denudation or nitric oxide synthase inhibition, demonstrating an endothelium-independent mechanism [1]. In contrast, vasodilation induced by epoprostenol, treprostinil, and beraprost was markedly attenuated under these same conditions, indicating a dependence on intact endothelium and NO production [1]. Furthermore, MRE-269 exhibited equal vasorelaxant efficacy in both large (EPA) and small intralobar pulmonary arteries (SIPA), whereas other IP agonists showed reduced efficacy in SIPA [1].

Vasodilation mechanism Endothelium dependence Pulmonary artery

MRE-269 Exhibits Slower Metabolism and Sustained Plasma Levels Compared to Prodrug Selexipag

In cross-species metabolic studies using liver microsomes and hepatocytes from rats, dogs, and monkeys, the metabolism of MRE-269 was consistently slower than that of its prodrug selexipag across all three species [1]. In vivo, after oral administration of selexipag to healthy human volunteers, MRE-269 exhibited a long plasma elimination half-life of 7.9 hours, and plasma concentrations remained near peak levels for more than 8 hours in preclinical species [2]. In monkeys, following oral administration, MRE-269 reached a Cmax of 105 ng/mL with a T1/2 of 5.6 hours [3].

Metabolic stability Pharmacokinetics Half-life

MRE-269 Binding Mode Reveals Distinct Structural Basis for Superior Selectivity Over Treprostinil

Cryo-electron microscopy structures of the human IP-Gs complex bound with MRE-269 (2.41 Å resolution) and treprostinil (2.56 Å resolution) revealed distinct features governing ligand binding and receptor activation [1]. Comparison of these structures uncovered the mechanism and key residues that determine the superior selectivity of MRE-269 over treprostinil, providing a structural template for understanding IP receptor pharmacology [1].

Cryo-EM structure Ligand binding Receptor activation

MRE-269-d6: Optimal Application Scenarios in Quantitative Bioanalysis and IP Receptor Pharmacology


LC-MS/MS Quantification of MRE-269 in Pharmacokinetic and Toxicokinetic Studies

MRE-269-d6 is the optimal internal standard for the accurate quantification of MRE-269 in biological matrices (plasma, urine, tissue homogenates) using LC-MS/MS. Its near-identical physicochemical properties to the analyte ensure co-elution and identical ionization efficiency, effectively correcting for matrix effects and extraction variability. This application is essential for generating reliable PK/TK data in preclinical and clinical studies of selexipag and MRE-269 .

In Vitro Metabolism and Drug-Drug Interaction Studies

When investigating the metabolic stability and pathways of MRE-269 in hepatocytes or liver microsomes, MRE-269-d6 serves as a critical internal standard to control for analytical variability. This enables precise determination of intrinsic clearance and metabolite formation rates, which are key parameters for predicting in vivo clearance and assessing potential drug-drug interactions . The slower metabolism of MRE-269 compared to selexipag makes it a particularly important analyte in these assays [1].

IP Receptor Binding and Functional Assays Requiring Unlabeled MRE-269

While MRE-269-d6 itself is primarily used as an internal standard, the unlabeled MRE-269 (for which MRE-269-d6 is the standard) is the preferred agonist for IP receptor binding assays (Ki = 20 nM), cAMP accumulation assays (EC50 = 32 nM), and vasodilation studies due to its superior selectivity (>130-fold over other prostanoid receptors) and distinct endothelium-independent mechanism compared to prostacyclin analogs [2]. Procurement of MRE-269-d6 enables accurate quantification of MRE-269 in samples from these experiments.

Bioanalytical Method Development and Validation

MRE-269-d6 is a key reagent for developing and validating robust LC-MS/MS methods for MRE-269. Its use is mandated by regulatory guidelines for bioanalytical method validation, as it provides the necessary assay precision and accuracy for quantifying MRE-269 in support of IND/NDA submissions or clinical trial sample analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRE-269-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.